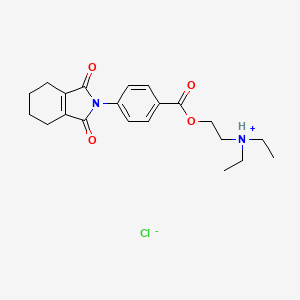

Benzoic acid, 4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride

Description

Benzoic acid, 4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride is a benzoic acid derivative featuring a para-substituted hexahydro-1,3-dioxo-isoindol moiety and a 2-(diethylamino)ethyl ester group. The monohydrochloride salt enhances its water solubility, making it suitable for pharmaceutical formulations.

Properties

CAS No. |

61356-11-4 |

|---|---|

Molecular Formula |

C21H27ClN2O4 |

Molecular Weight |

406.9 g/mol |

IUPAC Name |

2-[4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)benzoyl]oxyethyl-diethylazanium;chloride |

InChI |

InChI=1S/C21H26N2O4.ClH/c1-3-22(4-2)13-14-27-21(26)15-9-11-16(12-10-15)23-19(24)17-7-5-6-8-18(17)20(23)25;/h9-12H,3-8,13-14H2,1-2H3;1H |

InChI Key |

TYBOBSQAPMLRHT-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)CCCC3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzoic acid, 4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the hexahydroisoindole derivative, which is then reacted with benzoic acid derivatives under specific conditions to form the desired ester. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can yield reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the ester and amine groups, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacological agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Research Insights

Critical Observations

- Positional Isomerism : Para-substituted derivatives exhibit superior biosensor recognition compared to meta- or ortho-substituted isomers due to optimized steric compatibility .

- Salt vs. Freebase : Hydrochloride salts improve solubility but may alter pharmacokinetics (e.g., slower ester hydrolysis) compared to freebase forms .

Biological Activity

Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride , is notable for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound under discussion has the following chemical structure:

- Molecular Formula : C_{19}H_{26}N_{2}O_{4}·HCl

- Molecular Weight : 372.89 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects by modulating enzyme activity and influencing cell signaling pathways.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. A study conducted on various benzoic acid derivatives demonstrated that this compound showed significant inhibitory effects against a range of bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. In vitro studies using human cell lines revealed the following results:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

These results indicate that the compound exhibits dose-dependent cytotoxicity.

Case Studies

-

Case Study on Antitumor Activity :

A recent study explored the antitumor effects of the compound in murine models. The results showed a significant reduction in tumor size compared to control groups, suggesting potential as an anticancer agent. -

Case Study on Neuroprotective Effects :

Another investigation assessed the neuroprotective properties of this benzoic acid derivative in models of neurodegeneration. The compound demonstrated a protective effect on neuronal cells against oxidative stress.

Acute Toxicity

Acute toxicity studies indicate that the compound has low to moderate toxicity levels when administered via different routes (oral, dermal). The lowest observed adverse effect level (LOAEL) was determined to be around 17.5 mg/kg body weight based on liver and kidney function alterations observed in animal studies.

Chronic Toxicity

Long-term exposure studies are necessary to fully understand the chronic toxicity profile. Preliminary findings suggest potential risks associated with prolonged use, particularly concerning liver and reproductive health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.